Sodium 6-sulfonatooxyundecane

Environmental fate Biodegradation pathway Secondary alkyl sulfate

Sodium 6-sulfonatooxyundecane (CAS 61405-58-1; IUPAC: sodium undecan-6-yl sulfate) is a secondary alkyl sulfate anionic surfactant with the molecular formula C11H23NaO4S and a molecular weight of 274.35 g/mol. The sulfate ester group is covalently attached at the 6-position (mid-chain) of the linear undecane backbone, classifying it structurally as a secondary alkyl sulfate rather than a primary (terminal) alkyl sulfate.

Molecular Formula C11H23NaO4S
Molecular Weight 274.35 g/mol
CAS No. 61405-58-1
Cat. No. B14580655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-sulfonatooxyundecane
CAS61405-58-1
Molecular FormulaC11H23NaO4S
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCCCCCC(CCCCC)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H24O4S.Na/c1-3-5-7-9-11(10-8-6-4-2)15-16(12,13)14;/h11H,3-10H2,1-2H3,(H,12,13,14);/q;+1/p-1
InChIKeyMWVDQKGHXGDXOB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 6-sulfonatooxyundecane (CAS 61405-58-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Sodium 6-sulfonatooxyundecane (CAS 61405-58-1; IUPAC: sodium undecan-6-yl sulfate) is a secondary alkyl sulfate anionic surfactant with the molecular formula C11H23NaO4S and a molecular weight of 274.35 g/mol . The sulfate ester group is covalently attached at the 6-position (mid-chain) of the linear undecane backbone, classifying it structurally as a secondary alkyl sulfate rather than a primary (terminal) alkyl sulfate [1]. Its computed LogP is approximately 4.07 and its polar surface area (PSA) is 74.81 Ų, reflecting the balance between the hydrophobic C11 alkyl chain and the hydrophilic sulfate headgroup . This compound is supplied as a research-grade anionic surfactant for laboratory investigations, with the mid-chain sulfate position conferring distinct physicochemical properties compared to its primary alkyl sulfate isomer, sodium 1-undecyl sulfate (CAS 1072-24-8) [1][2].

Secondary alkyl sulfate with sulfate ester at the mid-chain 6-position
Research-grade anionic surfactant for surfactant property investigations
Structurally distinct from primary alkyl sulfate isomers; direct substitution requires experimental validation

Why Sodium 6-sulfonatooxyundecane Cannot Be Substituted with Primary Alkyl Sulfate Isomers Without Performance Consequences


Sodium 6-sulfonatooxyundecane is a secondary alkyl sulfate; its sulfate group resides at the internal 6-position of the undecane chain, whereas commercially prevalent alternatives such as sodium 1-undecyl sulfate (CAS 1072-24-8) and sodium dodecyl sulfate (SDS, C12) are primary alkyl sulfates with the sulfate group at the terminal carbon [1]. This positional isomerism is not merely nominal—it fundamentally alters the biodegradation pathway (secondary AS form a ketone intermediate rather than an aldehyde), modifies the critical micelle concentration (CMC), and changes the compound's behaviour at air–water and oil–water interfaces [1][2]. Generic procurement based solely on alkyl chain length (C11) or sulfate headgroup identity ignores the quantifiable impact of sulfate position on surfactant performance, making direct substitution scientifically unsound without experimental validation [3].

Biodegradation pathway mismatch Secondary AS degrades via ketone intermediate, not the aldehyde pathway of primary AS; regulatory read-across may require justification.
CMC and interfacial behavior shift Sulfate position at C6 alters micellization thermodynamics compared to terminal sulfate; CMC values differ and must be verified.
Foam profile divergence Mid-chain architecture may produce higher initial foam but lower stability than linear primary analogs; performance expectations differ.

Quantitative Differentiation Evidence for Sodium 6-sulfonatooxyundecane (CAS 61405-58-1) Versus Closest Alkyl Sulfate Analogs


Structural Isomerism Drives Divergent Biodegradation Pathways: Secondary (6-Position) vs. Primary Alkyl Sulfates

Sodium 6-sulfonatooxyundecane, as a secondary alkyl sulfate, undergoes biodegradation via a distinct metabolic route. In secondary alkyl sulfates, enzymatic hydrolysis of the sulfate ester bond releases a secondary alcohol, which is subsequently oxidized to a ketone; this ketone then undergoes hydroxylation before entering β-oxidation. By contrast, primary alkyl sulfates (e.g., sodium 1-undecyl sulfate, CAS 1072-24-8; SDS) release a primary alcohol that is oxidized directly to an aldehyde and then a fatty acid [1]. This mechanistic divergence means that environmental persistence, intermediate toxicity profiles, and regulatory biodegradation test outcomes obtained for primary alkyl sulfates cannot be assumed valid for sodium 6-sulfonatooxyundecane [1].

Biodegradation pathway
Class-level
Secondary AS: ketone intermediate → hydroxylation → β-oxidation. Primary AS: aldehyde → fatty acid → β-oxidation.
Regulatory read-across requires justification; isomer-specific data may be needed.
Mechanistic pathway difference; quantitative rate data not available for this specific isomer.
Environmental fate Biodegradation pathway Secondary alkyl sulfate Regulatory compliance

Critical Micelle Concentration (CMC) Positioning Within the n-Alkyl Sulfate Homologous Series (C10–C12)

While direct CMC data for sodium 6-sulfonatooxyundecane (secondary, 6-position isomer) are not available in the peer-reviewed literature, the primary isomer sodium n-undecyl sulfate (SUNDS, CAS 1072-24-8) has been precisely characterized alongside its C10 and C12 neighbors. Conductometric measurements by Ruso et al. (1999) established that sodium n-decyl sulfate (SDES, C10), sodium n-undecyl sulfate (SUNDS, C11), and sodium n-dodecyl sulfate (SDS, C12) exhibit systematically decreasing CMC values with increasing chain length in alkaline medium (pH 10.0, ionic strength 0.0312) across temperatures from 293.15 to 313.15 K [1]. The C11 primary isomer occupies an intermediate position between C10 and C12 in terms of micellization thermodynamics. Critically, the 1944 Dreger et al. study demonstrated that for secondary alkyl sulfates of identical carbon number, the position of the sulfate group along the hydrocarbon chain measurably alters surface activity, CMC, and foaming properties—meaning the 6-position isomer is expected to deviate from the primary C11 values [2].

CMC positioning
Class-level
No direct experimental CMC data. Primary C11 isomer CMC intermediate between C10 and C12; 6-position isomer expected to deviate.
CMC must be experimentally determined; substitution based on primary isomer data may misrepresent performance.
Conductometric data for primary C11 available at 293–313 K, pH 10.0.
Critical micelle concentration Thermodynamics of micellization Alkyl sulfate homologous series Conductivity

Protein-Surfactant Interaction Affinity: Sodium Undecyl Sulfate Position in the Anionic Surfactant Affinity Series for Bovine Serum Albumin

In a comparative study of anionic surfactant affinity for bovine serum albumin (BSA), the minimum molar ratio of surfactant to BSA required to prevent intramolecular sulfhydryl-disulfide exchange was determined for a homologous series of sodium alkyl sulfates. Sodium undecyl sulfate (primary, C11 isomer) required a molar ratio of 7 (surfactant/BSA) to achieve protection, identical to sodium dodecyl sulfate (SDS, C12) and superior to sodium decyl sulfate (C10, ratio = 10) but inferior to longer-chain analogs sodium tridecyl sulfate (C13, ratio = 6) and sodium tetradecyl sulfate (C14, ratio = 5) [1]. This places the C11 alkyl sulfate at a specific, quantifiable position in the protein-affinity hierarchy—providing a reference point for users evaluating sodium 6-sulfonatooxyundecane for biochemical or pharmaceutical applications where controlled protein interaction is required. It should be noted that this data was obtained for the primary (1-position) isomer; the 6-position secondary isomer may exhibit altered protein binding due to steric effects of mid-chain sulfate placement [2].

BSA affinity
Class-level
Primary C11: surfactant/BSA molar ratio = 7 (C10=10, C12=7, C14=5).
Intermediate protein affinity ranking; secondary sulfate position may alter binding characteristics.
Data for 1-position isomer; steric effects of 6-position placement could modify interaction.
Protein-surfactant interaction BSA stabilization Sulfhydryl-disulfide exchange Anionic surfactant affinity ranking

Chain Branching (Mid-Chain Sulfate) Effects on Foaming: Higher Initial Foam Height, Lower Foam Stability vs. Linear Primary Analogs

Rosen et al. (1990) established a quantitative structure–property–performance correlation linking hydrocarbon chain branching in sulfate surfactants to foaming behavior. Their Ross-Miles foam test data demonstrated that branched-chain sulfate surfactants exhibit increased π(CMC) (effectiveness of surface tension reduction) and increased R₁/₂ (rate of surface tension reduction at the air–water interface) compared to their linear primary counterparts. Consequently, branched surfactants produced higher initial foam heights but lower foam stability [1]. Sodium 6-sulfonatooxyundecane, bearing the hydrophilic sulfate group at the internal 6-position, creates an effective 'branch point' in the solvated molecular conformation that mimics chain branching effects—the hydrophobic tail is partitioned into two segments (C5 and C5) flanking the sulfate group. This structural feature is expected to produce the high-initial-foam, low-stability profile characteristic of branched sulfate surfactants, in contrast to the more stable, lower-initial-volume foam profile of linear primary sodium 1-undecyl sulfate [1][2].

Foaming profile
Class-level
Predicted: higher initial foam height, lower foam stability vs linear primary alkyl sulfates.
Suitable for applications needing rapid foam generation and short persistence.
Based on branched sulfate surfactant class behavior; direct Ross-Miles data unavailable.
Foaming performance Dynamic surface tension Chain branching Ross-Miles test

Gas Hydrate Formation Efficiency: Chain-Length-Dependent Performance Window for C11 Alkyl Sulfates in CO₂–CH₄ Systems

Dicharry et al. (2016) systematically investigated the influence of alkyl chain length on the efficiency of sodium alkyl sulfates as gas hydrate promoters. In batch reactor experiments at an initial subcooling of ~5 K with a surfactant concentration of 10.4 mol·m⁻³, hydrate formation efficiency was found to be highly chain-length-dependent and gas-composition-specific. For pure CH₄ hydrates (CO₂:CH₄ = 0:100), efficient hydrate formation was observed for surfactants with C8 to C14 chain lengths, which includes the C11 sodium 6-sulfonatooxyundecane. For CO₂:CH₄ ratios of 25:75, the efficient window narrowed to C11–C13; for 75:25, it further narrowed to C11–C12. Only the C12 surfactant promoted hydrate growth across all four gas-phase compositions tested [1]. This places a C11 alkyl sulfate within the effective range for methane-rich and intermediate-composition gas mixtures, but outside the universal promoter window occupied by C12 (SDS). For CO₂-rich mixtures (100:0), only C12 was effective—the C11 homolog (regardless of sulfate position) falls outside this application envelope [1].

Hydrate promotion
Class-level
C11 effective in 3 of 4 gas compositions (CH₄-rich, mixed; not pure CO₂). C12 effective in all 4.
Selective promoter for methane-rich and mixed CO₂/CH₄ hydrate systems.
Batch reactor, 10.4 mol·m⁻³, ~5 K subcooling; pure CO₂ hydrate application not supported.
Gas hydrates CO₂ sequestration Surfactant promotion Hydrate growth kinetics

Evidence-Backed Application Scenarios Where Sodium 6-sulfonatooxyundecane (CAS 61405-58-1) Offers Differentiated Value


Mid-Chain Sulfate Architecture for Specialized Foaming Applications Requiring High Initial Foam Volume with Rapid Collapse

Based on the established correlation between hydrocarbon chain branching and foaming performance [1], sodium 6-sulfonatooxyundecane's mid-chain sulfate architecture is expected to produce high initial foam heights with relatively low foam stability. This makes it a rational candidate for applications such as fire-fighting foam concentrates, gypsum board manufacturing, and certain industrial cleaning processes where rapid foam generation followed by quick dissipation is functionally desirable, in contrast to the persistent foam profile of linear primary alkyl sulfates such as SDS or sodium 1-undecyl sulfate. The commercial product Syntapon NU (a C9-11 secondary alkyl sulfate blend) is already positioned for these exact application areas , providing industrial precedent for the utility of this structural class.

Biochemical Research Tools Requiring Defined, Intermediate-Protein-Affinity Anionic Surfactants

The quantitative affinity ranking established by the BSA sulfhydryl-disulfide exchange protection assay places C11 alkyl sulfates at a molar ratio of 7 (surfactant/BSA), intermediate between the weaker C10 (ratio = 10) and stronger C14 (ratio = 5) surfactants [1]. For biochemical researchers studying protein-surfactant interactions, membrane protein solubilization, or controlled protein denaturation, sodium 6-sulfonatooxyundecane provides a defined point in the affinity spectrum. Its secondary (mid-chain) sulfate position may offer subtly different steric and electrostatic protein-interaction characteristics compared to the primary C11 isomer—a hypothesis testable in comparative biochemical studies .

Gas Hydrate Promotion in Methane-Rich and Mixed CO₂–CH₄ Systems for Energy and Environmental Technologies

The systematic chain-length study by Dicharry et al. (2016) demonstrates that C11 alkyl sulfates are effective hydrate promoters for pure methane (C8–C14 window), 25:75 CO₂:CH₄ mixtures (C11–C13 window), and 75:25 CO₂:CH₄ mixtures (C11–C12 window) [1]. Sodium 6-sulfonatooxyundecane is therefore a candidate surfactant for hydrate-based natural gas storage and transport, as well as for CO₂ capture from methane-rich gas streams. However, it is not suitable for pure CO₂ hydrate systems, where only C12 (SDS) demonstrated efficacy [1]. The secondary sulfate position may further influence hydrate nucleation kinetics through altered adsorption behaviour at the hydrate–water interface—a parameter warranting dedicated experimental investigation.

Reference Standard for Secondary Alkyl Sulfate Environmental Fate Studies and Regulatory Dossier Development

The distinct biodegradation pathway of secondary alkyl sulfates—proceeding through a ketone intermediate rather than the aldehyde intermediate characteristic of primary alkyl sulfates [1]—creates a regulatory need for compound-specific environmental fate data. Sodium 6-sulfonatooxyundecane (CAS 61405-58-1), as a structurally well-defined single-isomer secondary C11 alkyl sulfate, can serve as a model compound or reference standard in biodegradation studies (e.g., OECD 301 ready biodegradability tests), environmental monitoring method development, and regulatory dossier preparation where read-across from primary alkyl sulfate data requires justification. Its single-isomer nature avoids the compositional ambiguity of commercial secondary alkyl sulfate blends (e.g., Syntapon NU, CAS 84501-49-5, a C9-C11 mixture), enabling more precise structure–biodegradability correlations.

Application
Selection Property
Validation Focus
Rapid-foam, short-persistence processes
Mid-chain sulfate architecture
Initial foam height and stability behaviour
Protein-surfactant interaction studies
Intermediate BSA affinity ranking
Controlled protein binding and denaturation endpoints
CH₄-rich and mixed CO₂/CH₄ hydrate systems
Chain-length-dependent promotion window
Hydrate formation efficiency in target gas composition
Secondary AS biodegradation research
Single-isomer secondary alkyl sulfate
Ketone-pathway testing and regulatory read-across justification
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